N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a pyridazine ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Pyridazine Ring: This step often involves nucleophilic substitution reactions where the thiazole derivative reacts with a halogenated pyridazine compound.
Formation of the Furan-2-carboxamide Moiety: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, followed by the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole.
Pyridazine Derivatives: Compounds such as pyridazine itself and its various substituted derivatives.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.
Uniqueness
What sets N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide apart is its combination of three distinct heterocyclic rings, each contributing unique chemical and biological properties
Properties
IUPAC Name |
N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-11-10-27-17(18-11)20-14(23)5-3-9-26-15-7-6-13(21-22-15)19-16(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,20,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKZLEDPPDPOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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